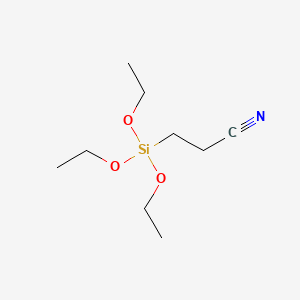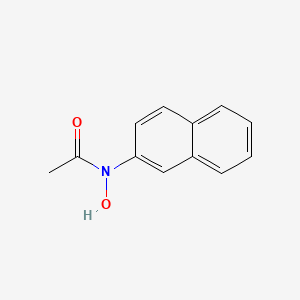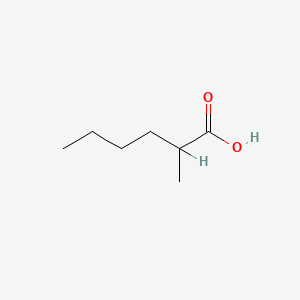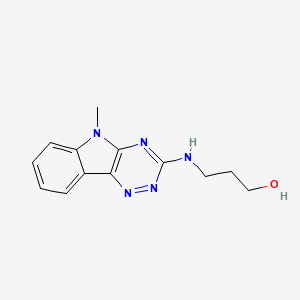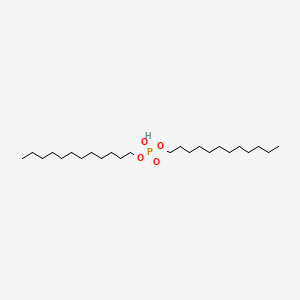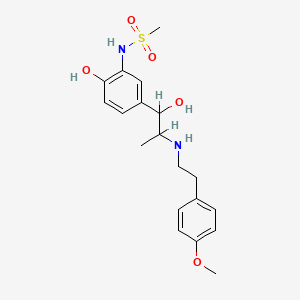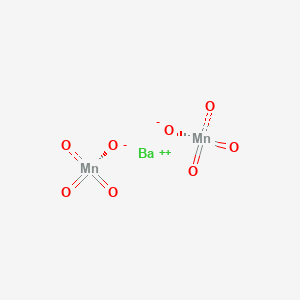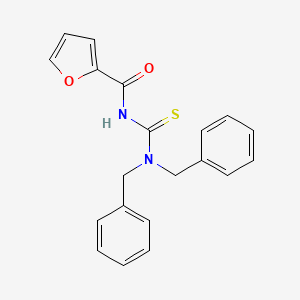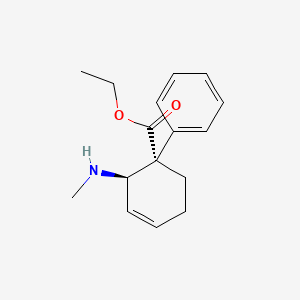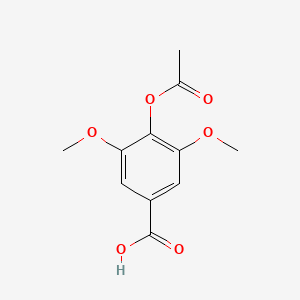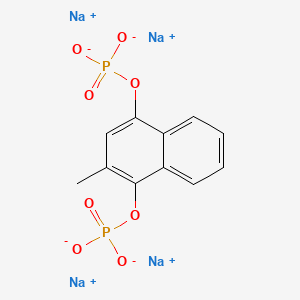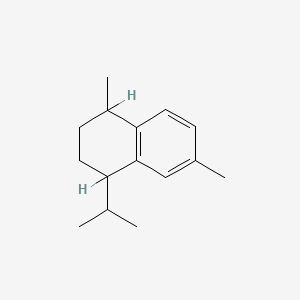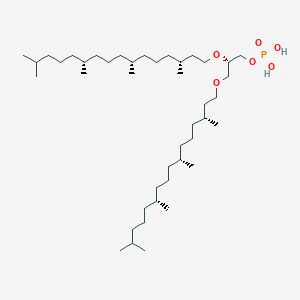
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate is a glycerophospholipid that is sn-glycerol 1-phosphate carrying two O-phytanyl groups at positions 2 and 3. It derives from a 2,3-di-O-phytanyl-sn-glycerol. It is a conjugate acid of a 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Biosynthesis and Stereoconfiguration
Bis(monoacylglycero)phosphate (BMP), closely related to 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate, is synthesized from phosphatidylglycerol, a key component in lung surfactant. Studies reveal the involvement of specific enzymes like phospholipase A and transacylase, functioning in the lysosome-endosome compartment, essential in the biosynthesis of BMP. Notably, this process results in distinct enantiomers, with the sn-1 enantiomer being more predominant in vivo, suggesting a controlled stereochemical pathway in cellular processes (Amidon et al., 1996). Additionally, the stereoconfiguration of BMP and its isomers, such as the 2,2' and 3,3' lysobisphosphatidic acid (LBPA) isomers, plays a crucial role in its physiologic functions, particularly in cholesterol metabolism and interactions with membrane lipids and proteins (Goursot et al., 2010).
Membrane Dynamics and Biophysical Properties
The biophysical properties of BMP and its analogues, such as differential membrane packing and phase behavior, have been extensively studied. For instance, the thermotropic phase behavior and membrane structure of various BMP stereoisomers have been characterized, highlighting their unique properties compared to other mammalian phospholipids. This research provides insights into the molecular interactions and stability of these lipids in biological membranes (Hayakawa et al., 2006). Another study explores the characterization of novel saturated BMP analogues, shedding light on the role of BMP in lipid and protein trafficking and glycosphingolipid degradation (Goff et al., 2010).
Role in Cholesterol Homeostasis and Pathology
BMP is increasingly recognized for its role in controlling cholesterol fate, especially in the lysosomal compartment. This phospholipid, with its unique sn1:sn1' stereoconfiguration, forms specialized lipid domains in the internal membranes of late endosomes and is involved in the dynamics and lipid/protein sorting functions of these organelles. The peculiar fatty acid composition of BMP, particularly its enrichment in docosahexaenoic acid, imparts specific biophysical and functional properties that are crucial for cellular cholesterol distribution and the degradative pathway (Hullin-Matsuda et al., 2009).
Eigenschaften
Produktname |
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate |
|---|---|
Molekularformel |
C43H89O6P |
Molekulargewicht |
733.1 g/mol |
IUPAC-Name |
[(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C43H89O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34H2,1-10H3,(H2,44,45,46)/t37-,38-,39-,40-,41-,42-,43+/m1/s1 |
InChI-Schlüssel |
UKQGAMWGTOTQPC-ALOLAALWSA-N |
Isomerische SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)O)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)
